
3-(4-Nitrosopiperazin-1-yl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Nitrosopiperazin-1-yl)propan-1-ol is a chemical compound that features a piperazine ring substituted with a nitroso group and a propanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Nitrosopiperazin-1-yl)propan-1-ol typically involves the reaction of piperazine with nitrosating agents under controlled conditions. One common method involves the reaction of piperazine with sodium nitrite in the presence of an acid, such as hydrochloric acid, to introduce the nitroso group. The resulting nitrosopiperazine is then reacted with an appropriate alkylating agent, such as 3-chloropropanol, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions to ensure consistent product quality. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(4-Nitrosopiperazin-1-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amine derivatives.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Ethers or esters.
Scientific Research Applications
3-(4-Nitrosopiperazin-1-yl)propan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used in studies involving nitrosation reactions and their biological effects.
Industry: Used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Nitrosopiperazin-1-yl)propan-1-ol involves its interaction with molecular targets through its nitroso group. The nitroso group can participate in various chemical reactions, including nitrosation and oxidation, which can affect biological pathways. The compound may interact with enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methylpiperazin-1-yl)propan-1-ol
- 3-(Piperazin-1-yl)propan-1-ol
- 1-(2-Methoxyphenoxy)-3-(4-nitrosopiperazin-1-yl)propan-2-ol
Uniqueness
3-(4-Nitrosopiperazin-1-yl)propan-1-ol is unique due to the presence of both a nitroso group and a propanol chain, which confer specific chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable intermediate in the synthesis of more complex molecules and a useful tool in various research applications .
Properties
CAS No. |
30297-78-0 |
|---|---|
Molecular Formula |
C7H15N3O2 |
Molecular Weight |
173.21 g/mol |
IUPAC Name |
3-(4-nitrosopiperazin-1-yl)propan-1-ol |
InChI |
InChI=1S/C7H15N3O2/c11-7-1-2-9-3-5-10(8-12)6-4-9/h11H,1-7H2 |
InChI Key |
JGLAIBGOEGDXQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCO)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


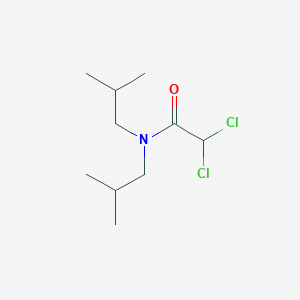
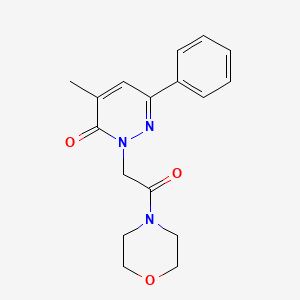
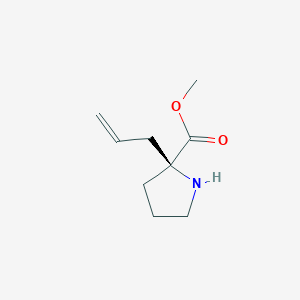
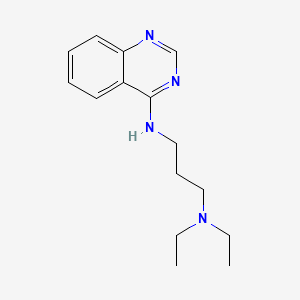
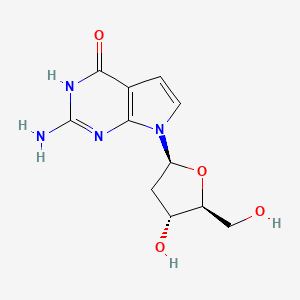
![Hexahydro-2H,7H-pyrano[2,3-b]pyran](/img/structure/B13819777.png)

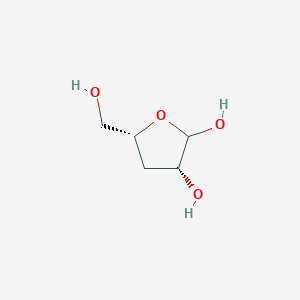
![(2E)-6-acetyl-2-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-5-(2-methoxynaphthalen-1-yl)-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one](/img/structure/B13819789.png)
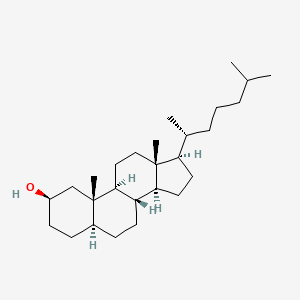
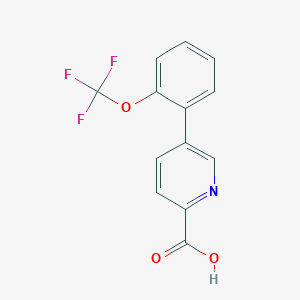

![N-(4-methoxybenzyl)-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetamide](/img/structure/B13819815.png)

